8-Methoxychroman-2-one
Overview
Description
8-Methoxychroman-2-one is a heterocyclic compound with the molecular formula C10H10O3. It is a derivative of chromanone, which is a fusion of a benzene nucleus with a dihydropyran ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxychroman-2-one can be synthesized from 2H-1-Benzopyran-2-ol, 3,4-dihydro-8-methoxy-.
Industrial Production Methods: The industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry conditions at temperatures ranging from 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromanone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
8-Methoxychroman-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Methoxychroman-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the methoxy group at the 8th position.
Chroman-2-one: Another derivative with different substitution patterns.
Homoisoflavonoids: Compounds like ®-3-(2,4-dihydroxybenzyl)-5,7-dihydroxy-8-methoxychroman-4-one share structural similarities
Uniqueness: 8-Methoxychroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy group at the 8th position plays a crucial role in its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-methoxy-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDODNHXOXGQLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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